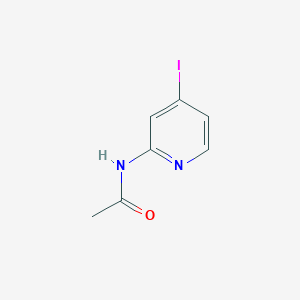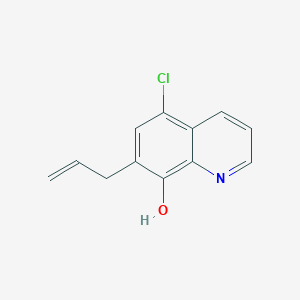![molecular formula C17H22ClN5O2 B1508176 (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) CAS No. 1009303-44-9](/img/structure/B1508176.png)
(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine)
Overview
Description
(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) is an organic compound known for its complex structure and diverse applications. This compound features a pyridopyrimidine core, a structure significant in medicinal chemistry due to its potential biological activities. The presence of chlorine and morpholine moieties further enhances its chemical reactivity and versatility in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) typically involves multistep organic reactions, starting with the preparation of the pyridopyrimidine scaffold. One common method involves the cyclization of appropriately substituted chloropyrimidine derivatives with 3-methylmorpholine under controlled conditions. The reaction may require specific catalysts or solvents to achieve the desired yield and purity.
Industrial Production Methods: For large-scale production, the compound can be synthesized through continuous flow reactors that allow precise control over reaction parameters such as temperature, pressure, and concentration. This method ensures consistent product quality and scalability for commercial use.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloropyrido group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in derivatives with modified properties.
Oxidation and Reduction: The morpholine groups can participate in oxidation-reduction reactions, altering the electronic properties of the compound.
Cycloaddition Reactions: The pyridopyrimidine core can engage in cycloaddition reactions, forming novel ring structures.
Common Reagents and Conditions: Common reagents include nucleophiles like amines and thiols for substitution, and oxidizing agents like hydrogen peroxide for oxidation reactions. These reactions typically occur under moderate temperatures and pressures, with the use of solvents like dichloromethane or ethanol.
Major Products Formed: Depending on the reaction type, major products can include substituted pyridopyrimidine derivatives, oxidized morpholine compounds, and cycloaddition products with enhanced biological activity.
Scientific Research Applications
(3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) is extensively studied in various fields:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and molecular interactions.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in specific industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The chloropyrido and morpholine groups facilitate binding to these targets, modulating their activity and triggering biochemical pathways involved in cellular functions.
Comparison with Similar Compounds
Compared to other pyridopyrimidine derivatives, (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine) is unique due to the presence of both chlorine and dual morpholine groups, enhancing its reactivity and potential for diverse applications. Similar compounds include:
4-Amino-6-chloropyrido[2,3-d]pyrimidine
2,4-Dichloropyrido[2,3-d]pyrimidine
4,4'-Bipyridine derivatives
These comparisons highlight the distinct chemical properties and expanded application range of (3S,3'S)-4,4'-(7-Chloropyrido[2,3-d]pyrimidine-2,4-diyl)bis(3-methylmorpholine).
In essence, this compound's intricate structure and multifaceted reactivity make it a valuable subject for ongoing research and application in various scientific and industrial domains.
Properties
IUPAC Name |
(3S)-4-[7-chloro-2-[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-4-yl]-3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN5O2/c1-11-9-24-7-5-22(11)16-13-3-4-14(18)19-15(13)20-17(21-16)23-6-8-25-10-12(23)2/h3-4,11-12H,5-10H2,1-2H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIMNTLSPRRBQO-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)N4CCOCC4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)N4CCOC[C@@H]4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732696 | |
| Record name | 7-Chloro-2,4-bis(3S)(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009303-44-9 | |
| Record name | 7-Chloro-2,4-bis(3S)(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)



![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)



![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)
![1(2H)-Pyridinecarboxylic acid,4-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B1508160.png)
